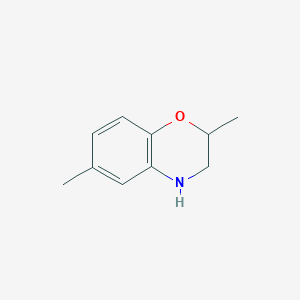

2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Description

Properties

IUPAC Name |

2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-3-4-10-9(5-7)11-6-8(2)12-10/h3-5,8,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPNTMHBTQBGAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(O1)C=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethylphenol with formaldehyde and an amine, followed by cyclization to form the benzoxazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

2,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is utilized as a building block in organic synthesis. It serves as a precursor for more complex molecules and polymers. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the introduction of different functional groups into the benzoxazine ring .

Polymerization

The compound exhibits ring-opening polymerization behavior, making it suitable for the synthesis of polybenzoxazines. These polymers are valued for their thermal and mechanical properties, positioning them as potential candidates for high-performance materials in aerospace and electronics.

Biological Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. Studies have shown that these compounds can inhibit the growth of various pathogens, suggesting their potential use in developing new antimicrobial agents .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of glucose-induced insulin release and modulation of cellular signaling pathways .

Medicinal Applications

Diabetes Management

One of the most promising applications of this compound lies in diabetes management. The compound acts as a calcium entry blocker by interacting with pancreatic β-cell KATP channels. This action inhibits glucose-induced insulin release, which could help regulate blood glucose levels . Ongoing research aims to further elucidate its mechanisms and therapeutic potential.

Industrial Applications

Advanced Materials Production

In industrial settings, this compound is employed in the production of advanced materials such as resins and coatings. Its unique chemical properties allow for the development of materials with enhanced durability and performance characteristics.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The biological and chemical behavior of benzoxazine derivatives is highly dependent on substituent positions. Key analogues include:

Key Observations :

- Steric Effects : The 2,6-dimethyl substitution minimizes steric hindrance compared to 6,8-dimethyl derivatives, favoring interactions with planar receptor sites .

- Lipophilicity : 6,8-Dimethyl derivatives may display increased lipophilicity, improving blood-brain barrier penetration compared to 2,6-dimethyl variants .

Pharmacological Activity

- Anticancer Activity : 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives with methyl substituents (e.g., 2,6-dimethyl) showed inhibitory effects against MIA PaCa-2 and MDA-MB-231 cancer cell lines .

- Cardiovascular Applications: Methyl and acetyl substitutions enhance β-adrenergic receptor affinity. For example, 4-acetyl-6-(3-tert-butylamino-2-hydroxy)propoxy derivatives exhibit 2.5-fold greater β₂-receptor selectivity than propranolol .

- Antimicrobial Potential: Unsubstituted benzoxazines demonstrate antimicrobial activity, but methyl groups may reduce polarity, altering bacterial membrane penetration .

Biological Activity

Overview

2,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine (C10H13NO) is an organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and case studies.

The primary biological activity of this compound is attributed to its interaction with pancreatic β-cell KATP channels and vascular smooth muscle cells . The compound acts as a calcium entry blocker, inhibiting glucose-induced insulin release from pancreatic β-cells. This mechanism suggests a potential role in regulating blood glucose levels, which could be beneficial in managing diabetes.

Biochemical Pathways

The inhibition of insulin release affects various biochemical pathways related to glucose metabolism. By decreasing insulin secretion, the compound may contribute to enhanced vascular relaxation and improved blood flow dynamics.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting potential applications in treating infections .

- Neuroprotective Effects : Related benzoxazine derivatives have demonstrated neuroprotective properties, making them candidates for further investigation in neurodegenerative diseases .

- Anticancer Activity : Some studies suggest that benzoxazine derivatives possess anticancer properties by inducing apoptosis in cancer cells .

Case Study 1: Neuroprotection and Prion Diseases

A study evaluated the effects of benzoxazine derivatives on prion protein aggregation in neuroblastoma cells. The compound 2-(4-methoxyphenyl)-5,7,8-trimethyl-3,4-dihydro-2H-1,4-benzoxazine (TC121) was found to significantly reduce the formation of the abnormal prion isoform (PrPSc) with an EC50 of 1.17 μM .

Table 1: Efficacy of Benzoxazine Derivatives on PrPSc Inhibition

| Compound Code | Molecular Weight (g/mol) | EC50 (μM) | LD50 (μM) |

|---|---|---|---|

| TC121 | 283.16 | 1.17 | 10.00 |

| TC145 | 256.14 | - | 4.17 |

| TC158 | 211.69 | 20.00 | 50.00 |

| TC128 | 283.36 | - | >5.00 |

| TC143 | 283.36 | - | >15.00 |

| TC161 | 283.16 | - | >60.00 |

This study highlights the potential of benzoxazine derivatives as therapeutic agents against prion diseases .

Case Study 2: GSK-3β Inhibition

Another significant finding involves the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a target for diseases like Alzheimer's and cancer. A derivative showed an IC50 value of 1.6 μM in inhibiting GSK-3β activity in neuroblastoma cells . This demonstrates the potential for benzoxazines in treating neurodegenerative conditions.

Q & A

Q. Key Factors Affecting Purity :

- Solvent choice (polar aprotic solvents reduce side reactions).

- Temperature control (reflux vs. room temperature).

- Catalyst purity (e.g., Cu(I) salts must be anhydrous to prevent hydrolysis).

How can researchers optimize synthetic protocols to address low yields in scaled-up reactions?

Q. Advanced

- Solvent-Free Methods : Reduce purification complexity and improve atom economy, as demonstrated in bio-based benzoxazine synthesis (e.g., 90% yield under solventless conditions) .

- Microwave-Assisted Synthesis : Accelerates reaction kinetics (e.g., 30-minute cycles vs. 24-hour reflux) while maintaining >80% yield .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in dihydrobenzoxazine derivatives .

Q. Basic

- 1H/13C NMR : Assigns substituent positions (e.g., methyl groups at C2/C6 show distinct splitting patterns) .

- X-Ray Crystallography : Resolves stereochemical ambiguities (e.g., chair vs. boat conformations in the oxazine ring) .

- ESI-MS/HPLC : Validates molecular weight and detects impurities (<2% by area normalization) .

Q. Advanced

- DFT Calculations : Predict vibrational frequencies (IR) and electronic transitions (UV-Vis) to cross-validate experimental data .

- Monte Carlo Simulations : Model hydrogen-bonding networks to explain thermal stability variations (e.g., hydroxyl group placement raises Tg by 20–30°C) .

How do structural modifications (e.g., substituent position) alter the compound’s biological activity?

Q. Basic

- Antibacterial Activity : Electron-withdrawing groups (e.g., –NO2) at C7 enhance activity against S. aureus (MIC: 8 µg/mL vs. 32 µg/mL for unsubstituted analogs) .

- Antioxidant Properties : Methyl groups at C2/C6 improve radical scavenging (IC50: 12 µM vs. 45 µM for 2H-benzoxazine) .

Q. Advanced

- QSAR Modeling : Correlates lipophilicity (logP) with blood-brain barrier penetration for neuroprotective applications .

- Contradiction Analysis : Discrepancies in reported IC50 values may arise from assay conditions (e.g., DMSO solvent artifacts inhibit caspase-3 in neuroprotection studies) .

What strategies mitigate thermal degradation during polymerization of benzoxazine derivatives?

Q. Advanced

- Hybrid Resin Systems : Blending with epoxies (20–30 wt%) reduces degradation onset temperature (Td) from 320°C to 280°C while improving toughness .

- Side-Chain Functionalization : Introducing allyl groups enables thiol-ene click chemistry, lowering curing temperature to 160°C (vs. 220°C for unmodified resins) .

- Bio-Based Modifiers : Cardanol-derived benzoxazines enhance char yield (45–50% vs. 30% for petroleum-based analogs) via crosslinked phenolic networks .

How can computational tools guide the design of benzoxazine-based composites for aerospace applications?

Q. Advanced

- Molecular Dynamics (MD) : Simulates resin-fiber interfacial adhesion (e.g., benzoxazine/CFRP composites show 15% higher shear strength than epoxies) .

- AI-Driven Formulation : Machine learning predicts optimal curing cycles (e.g., 180°C/2h + 200°C/1h) to minimize void content (<0.5%) in prepregs .

- Thermogravimetric Analysis (TGA) Modeling : Identifies degradation pathways (e.g., methyl group loss at 300°C precedes ring-opening) .

What are the unresolved challenges in characterizing benzoxazine degradation products?

Q. Advanced

- GC-MS Limitations : Low-volatility char residues (e.g., polycyclic aromatic hydrocarbons) require pyrolysis-GC/MS for detection .

- In Situ FT-IR : Tracks real-time crosslinking but struggles to distinguish overlapping C–N/C–O stretches (1100–1300 cm<sup>−1</sup>) .

- Contradictory NMR Data : Post-curing residual monomers (<5%) may skew integration ratios, necessitating Soxhlet extraction pre-analysis .

How do synthesis byproducts impact the compound’s performance in high-temperature applications?

Q. Advanced

- Unreacted Amines : Residual 2-aminophenol (<1%) catalyzes hydrolytic degradation, reducing Tg by 10–15°C in humid environments .

- Halogen Contamination : Bromide ions from dibromoethane precursors (≥500 ppm) accelerate corrosion in metal composites .

- Mitigation Strategies :

- Soxhlet washing with ethanol removes 95% of unreacted monomers.

- Ion-exchange resins reduce halide content to <50 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.